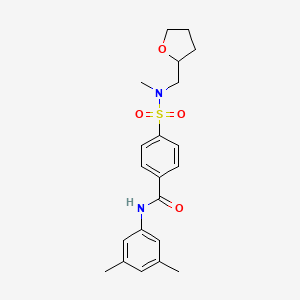
N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The IUPAC name can give us some insight into the compound’s structure.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials and the type of reactions used can greatly affect the yield and purity of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These methods can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms.Chemical Reactions Analysis
The reactivity of a compound is determined by its structure. The presence of certain functional groups can make the compound more reactive towards certain types of reactions. The study of these reactions can provide valuable information about the compound’s properties and potential uses.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and stability can be determined experimentally. These properties can provide valuable information about how the compound behaves under different conditions.Applications De Recherche Scientifique
Synthesis and Characterization
- Tritium Labeling: The synthesis and characterization of a C-C chemokine receptor 1 (CCR1) antagonist with a benzamide functionality underwent tritium labeling, showcasing advanced labeling techniques for tracking and studying compound behavior (Yang Hong et al., 2015).
- Novel Synthesis Approaches: A series of compounds synthesized for anti-tubercular activity demonstrates innovative synthetic routes, potentially applicable to related benzamide compounds for studying their bioactivity (P. Dighe et al., 2012).
Material Science Applications
- Polyamides and Polyimides: New polyamides derived from a diamine, including synthesis methods and characterization of their solubility and thermal properties, highlight the application of similar compounds in material sciences (D. Liaw et al., 2002).
Biological Studies
- Antibacterial and Antioxidant Activities: Studies on derivatives for their antibacterial and antioxidant activities, including the crystal structure, Hirshfeld surfaces, and biological evaluations, suggest potential biological applications for related compounds (Subbulakshmi N. Karanth et al., 2019).
Analytical Applications
- Capillary Electrophoresis: The development of nonaqueous capillary electrophoresis for the separation of related substances showcases analytical applications relevant to quality control and substance identification (Lei Ye et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential risks to human health and the environment.
Orientations Futures
The future directions for the study of a compound can include exploring its potential applications, improving its synthesis, or studying its mechanism of action in more detail.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-11-16(2)13-18(12-15)22-21(24)17-6-8-20(9-7-17)28(25,26)23(3)14-19-5-4-10-27-19/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDHDLPJHVWQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

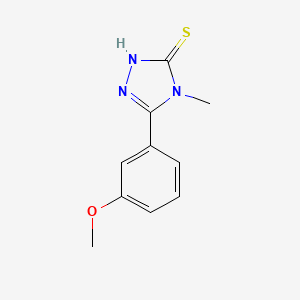
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)

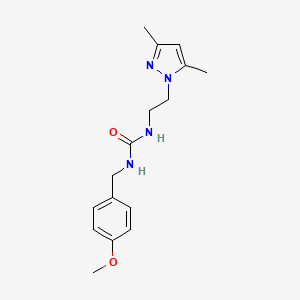

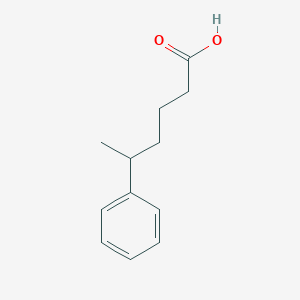
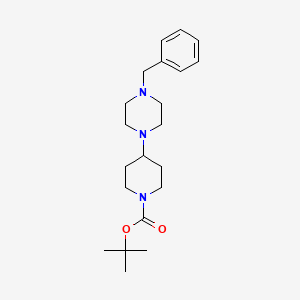
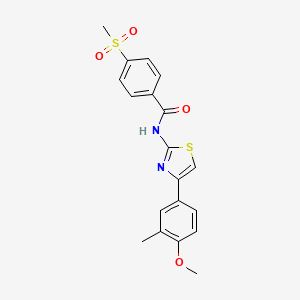

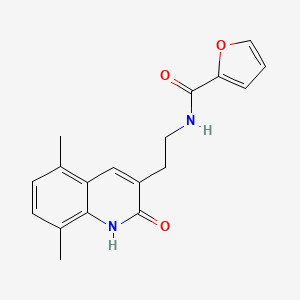
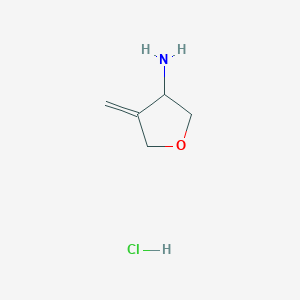
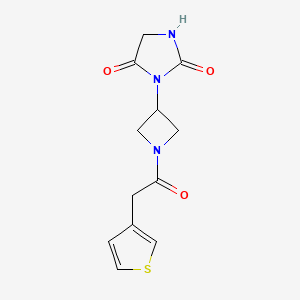
![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2808871.png)
